molecular formula C18H21ClN2O4S B6476511 3-chloro-4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640967-45-7

3-chloro-4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6476511
CAS No.: 2640967-45-7
M. Wt: 396.9 g/mol
InChI Key: XAZKZVWRRCODFK-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy-linked piperidine moiety. The piperidine nitrogen is further modified with a 2-methoxybenzenesulfonyl group, enhancing its electronic and steric profile.

The compound’s molecular weight is approximately 452.9 g/mol (calculated), with a logP (octanol-water partition coefficient) estimated at ~2.8, indicating moderate lipophilicity. The sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs, a critical factor in drug development .

Properties

IUPAC Name

3-chloro-4-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-24-17-4-2-3-5-18(17)26(22,23)21-10-7-14(8-11-21)13-25-16-6-9-20-12-15(16)19/h2-6,9,12,14H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKZVWRRCODFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) logP (Estimated) Key Biological Activities
3-Chloro-4-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine Cl, 2-methoxybenzenesulfonyl-piperidin-4-ylmethoxy 452.9 2.8 Kinase inhibition (hypothesized)
2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine Cl, 4-methoxyphenyl, cyano, amino 376.8 3.1 Antimicrobial, antitumor
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Benzyloxy, methoxyphenyl, triazolopyridine 399.4 2.5 Antibacterial, chemosensor
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Cl, trimethylsilylethynyl 240.8 2.0 Intermediate for luminescent materials

Key Observations:

  • Substituent Diversity: The target compound’s 2-methoxybenzenesulfonyl-piperidine group distinguishes it from simpler analogs like 2-amino-4-(4-chlorophenyl)pyridine , which lacks the sulfonamide moiety. This group may enhance target binding specificity, as sulfonamides are known to interact with enzymes like carbonic anhydrase .
  • Lipophilicity: The target compound’s logP (~2.8) is intermediate, balancing solubility and membrane permeability better than highly lipophilic analogs (e.g., 2-amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine, logP 3.1) .

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